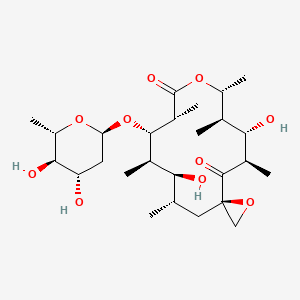

L-Olivosyl-oleandolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

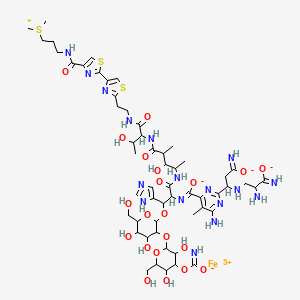

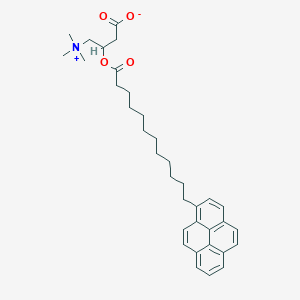

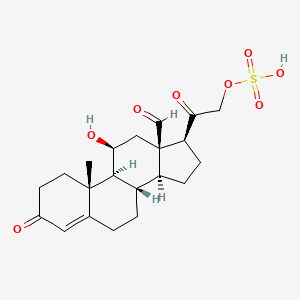

3-O-(alpha-L-olivosyl)oleandolide is a macrolide that is oleandolide having a 2,6-dideoxy-alpha-L-arabino-hexopyranosyl (alpha-L-olivosyl) residue attached at position 3. It has a role as a metabolite. It is a macrolide, a glycoside and a monosaccharide derivative. It derives from an oleandolide.

Scientific Research Applications

Biosynthesis of Oleandomycin

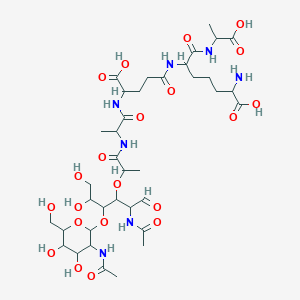

Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase : Oleandomycin contains two sugars, l-oleandrose and d-desosamine. The gene oleY codes for a methyltransferase involved in l-oleandrose biosynthesis. The study found that S. lividans overexpressing oleY could convert l-olivosyl-erythronolide B into its methylated derivative, l-oleandrosyl-erythronolide B (Rodríguez et al., 2001).

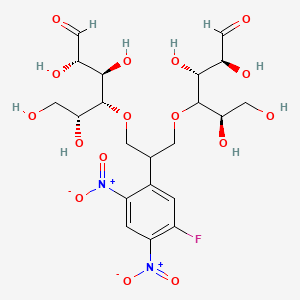

Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose : A 9.8-kb DNA region from the oleandomycin gene cluster was cloned, revealing several genes involved in the biosynthesis of l-oleandrose and l-olivose. Transformation of certain strains with these genes produced l-3-O-olivosyl- and l-3-O-oleandrosyl-erythronolide B, indicating that the genes encode necessary enzyme activities for these biosyntheses (Aguirrezabalaga et al., 2000).

Substrate Specificity in Biosynthesis

- Cytochrome P450 OleP Substrate Specificity : The study on OleP, a cytochrome P450 enzyme, showed that it catalyzes the epoxidation of aliphatic carbons on both the aglycone 8.8a-deoxyoleandolide and the monoglycosylated L-olivosyl-8.8a-deoxyoleandolide. This research provided insights into the substrate versatility of OleP, highlighting L-olivosyl-8.8a-deoxyoleandolide as an optimal substrate (Parisi et al., 2020).

Combinatorial Biosynthesis

Engineering Deoxysugar Biosynthetic Pathways : This study focused on the generation of different deoxysugars, including L-olivosyl derivatives, through engineering biosynthetic pathways. The findings showed the potential of creating novel glycosylated bioactive compounds by manipulating biosynthetic pathways (Rodríguez et al., 2002).

Generation of Hybrid Elloramycin Analogs : By combining genes from anthracycline-type and macrolide biosynthetic pathways, researchers produced hybrid elloramycin analogs, including ones with L-olivose. This demonstrates the versatility and potential of combinatorial biosynthesis in producing novel compounds (Rodriguez et al., 2000).

properties

Product Name |

L-Olivosyl-oleandolide |

|---|---|

Molecular Formula |

C26H44O10 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-8-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C26H44O10/c1-11-9-26(10-33-26)24(31)14(4)21(29)12(2)16(6)35-25(32)15(5)23(13(3)20(11)28)36-19-8-18(27)22(30)17(7)34-19/h11-23,27-30H,8-10H2,1-7H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,26+/m0/s1 |

InChI Key |

SBBLTTCUMKGRJI-GYHYDPCPSA-N |

Isomeric SMILES |

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)C)C)C)O)C |

SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C |

Canonical SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.